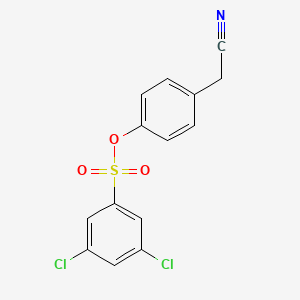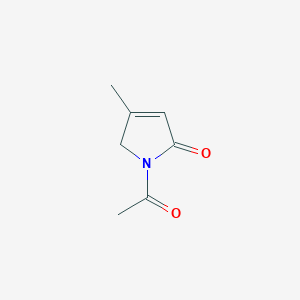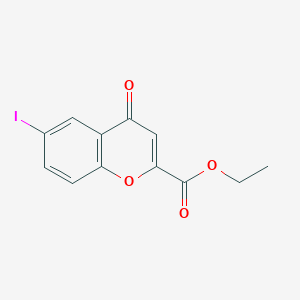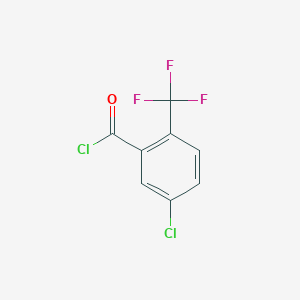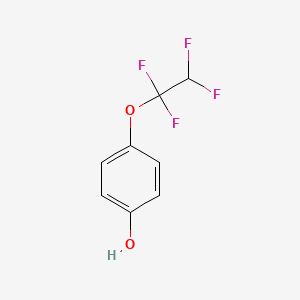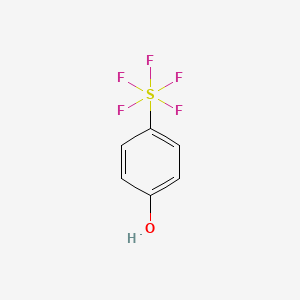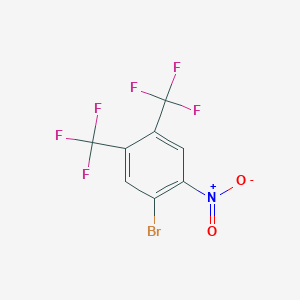
2-(Trifluoromethoxy)benzamidoxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 2-(Trifluoromethoxy)benzamidoxime, involves the use of trifluoromethyl ethers. These ethers are increasingly being used in pharmaceutical research due to their stability, lipophilicity, and high electronegativity . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzamidoxime consists of a benzene ring with a trifluoromethoxy group (OCF3) and an amidoxime group (C(=NOH)NH2) attached to it .Chemical Reactions Analysis
The trifluoromethoxy group in 2-(Trifluoromethoxy)benzamidoxime is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used as a reactant in the synthesis of oxadiazoles .Physical And Chemical Properties Analysis
The trifluoromethoxy group confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . The compound’s density and freezing point have been determined .Applications De Recherche Scientifique
Trifluoromethoxylation Reagents
- Scientific Field: Chemistry
- Application Summary: “2-(Trifluoromethoxy)benzamidoxime” is a type of trifluoromethoxylation reagent. Trifluoromethoxylation reagents are used in the synthesis of CF3O-containing compounds . These compounds have unique features that make them useful in various fields .
Fluorescence Deriving Reaction
- Scientific Field: Biochemistry
- Application Summary: “2-(Trifluoromethoxy)benzamidoxime” is suitable as a reactant in the fluorescence deriving reaction . This methodology is widely used to quantify uracil .
Synthesis of Oxadiazoles
- Scientific Field: Organic Chemistry
- Application Summary: “2-(Trifluoromethoxy)benzamidoxime” can be used as a reactant in the synthesis of oxadiazoles . Oxadiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their diverse biological activities.
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of oxadiazoles are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of oxadiazoles are not specified in the source .
Bioactive Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: The trifluoromethoxy group, which “2-(Trifluoromethoxy)benzamidoxime” contains, is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used in the synthesis of bioactive compounds .
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of bioactive compounds are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of bioactive compounds are not specified in the source .
Synthesis of Fluorine-Containing Compounds
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The trifluoromethoxy group, which “2-(Trifluoromethoxy)benzamidoxime” contains, is used in the synthesis of fluorine-containing compounds . These compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of fluorine-containing compounds are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of fluorine-containing compounds are not specified in the source .
Synthesis of Pesticides
- Scientific Field: Agrochemical Research
- Application Summary: The trifluoromethoxy group, which “2-(Trifluoromethoxy)benzamidoxime” contains, is becoming more important in agrochemical research . It is used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of pesticides are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of pesticides are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzamidoxime | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)
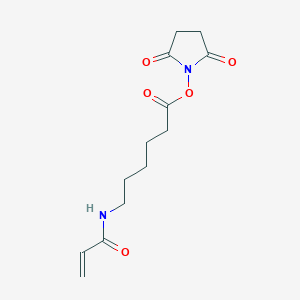
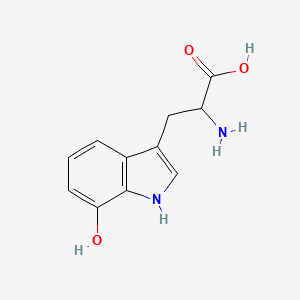
![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)

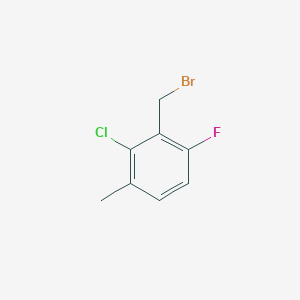
![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)
